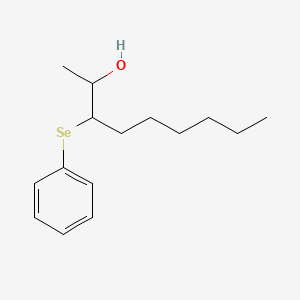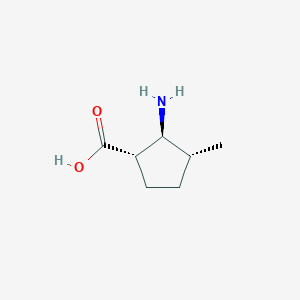
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and a carboxylic acid group. The stereochemistry of the compound is specified by the (1S,2S,3R) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis from chiral precursors.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and enantioselectivity. The use of chiral catalysts and specific reaction conditions, such as controlled temperature and pressure, are crucial to obtaining the desired stereochemistry .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid used in the study of excitatory amino acid transporters.
Uniqueness
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry and cyclopentane ring structure, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
757186-25-7 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(1S,2S,3R)-2-amino-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-2-3-5(6(4)8)7(9)10/h4-6H,2-3,8H2,1H3,(H,9,10)/t4-,5+,6+/m1/s1 |
Clave InChI |
RDEWDYOMQAEUBN-SRQIZXRXSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]([C@H]1N)C(=O)O |
SMILES canónico |
CC1CCC(C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
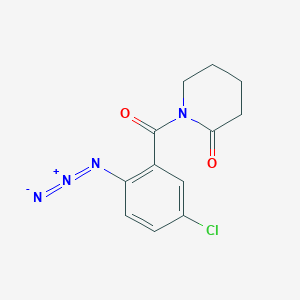
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
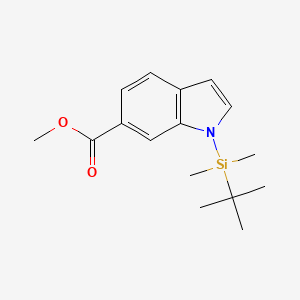
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
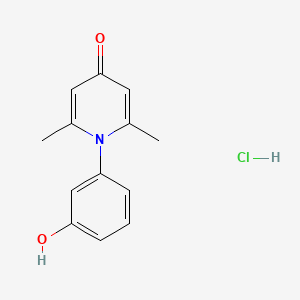
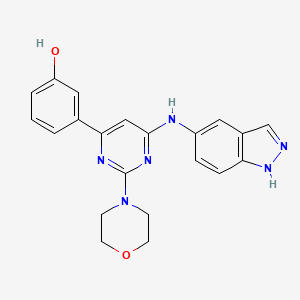

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
